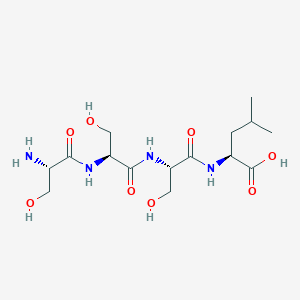![molecular formula C13H15NO6 B14208482 5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid CAS No. 631869-20-0](/img/structure/B14208482.png)
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid is a complex organic compound that features both carboxyl and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid typically involves the condensation of 5-carboxypentanoic acid with 2-hydroxybenzoic acid under specific reaction conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: Formation of 5-[(5-Carboxypentanoyl)amino]-2-ketobenzoic acid.
Reduction: Formation of 5-[(5-Hydroxypentanoyl)amino]-2-hydroxybenzoic acid.
Substitution: Formation of 5-[(5-Carboxypentanoyl)amino]-2-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine: A tripeptide involved in penicillin biosynthesis.
5-Carboxy-2-pentenoyl-CoA: A compound involved in metabolic pathways.
Uniqueness
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid is unique due to its specific structure that combines both carboxyl and hydroxyl functional groups, allowing it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
631869-20-0 |
|---|---|
Molekularformel |
C13H15NO6 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
5-(5-carboxypentanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H15NO6/c15-10-6-5-8(7-9(10)13(19)20)14-11(16)3-1-2-4-12(17)18/h5-7,15H,1-4H2,(H,14,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
PNNVLQOKAOZEJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CCCCC(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)

![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)






![N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208451.png)
![6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B14208452.png)
